molecular formula C18H22N4O3S B11373939 N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylpropanamide

N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylpropanamide

Cat. No.: B11373939
M. Wt: 374.5 g/mol
InChI Key: DADZYMUIIULSOA-UHFFFAOYSA-N
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Description

N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylpropanamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a thiadiazole ring, a pyrrolidinone moiety, and a methoxyphenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylpropanamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the thiadiazole ring through cyclization reactions, followed by the introduction of the pyrrolidinone and methoxyphenyl groups. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylpropanamide undergoes various types of chemical reactions, including:

Scientific Research Applications

N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylpropanamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of signaling pathways .

Comparison with Similar Compounds

N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylpropanamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C18H22N4O3S

Molecular Weight

374.5 g/mol

IUPAC Name

N-[5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide

InChI

InChI=1S/C18H22N4O3S/c1-18(2,3)16(24)19-17-21-20-15(26-17)11-9-14(23)22(10-11)12-5-7-13(25-4)8-6-12/h5-8,11H,9-10H2,1-4H3,(H,19,21,24)

InChI Key

DADZYMUIIULSOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=NN=C(S1)C2CC(=O)N(C2)C3=CC=C(C=C3)OC

Origin of Product

United States

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